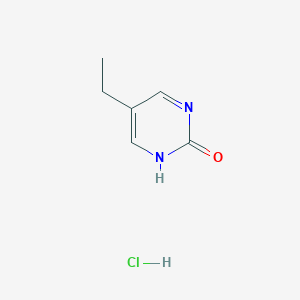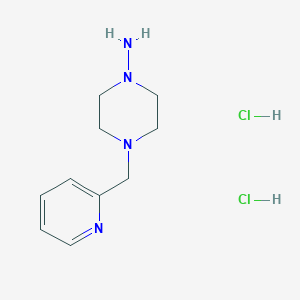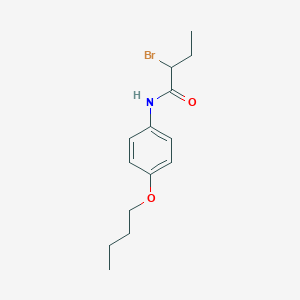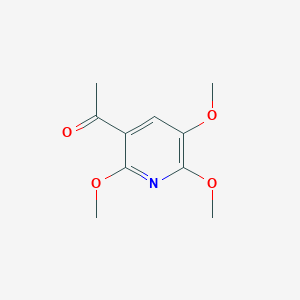
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, often referred to as 1,2,3-trifluoro-2,6-dichloropyridin-4-one, is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals and other compounds of interest. Additionally, it has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to study mechanisms of action and other biological processes.
Scientific Research Applications
Synthesis and Applications in Ligand Chemistry :
- The derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are closely related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, have been used as ligands for over 15 years. They show promise in areas like luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Photocatalytic Applications :
- Complexes involving similar ligand structures have been explored for photocatalytic water reduction, demonstrating significant catalytic activity in the presence of appropriate sacrificial electron donors and photosensitizers (Bachmann et al., 2013).
Applications in Material Science :
- The compound 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, which shares structural similarities with 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, has been studied for its potential in treating Alzheimer’s disease. It is synthesized using Friedel–Crafts acylation, demonstrating the compound's relevance in process research and pharmaceutical development (Wolf, 2008).
Coordination Chemistry :
- Studies have shown that compounds structurally related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit interesting coordinating behavior, which is crucial in understanding their interaction with metal ions and their potential application in coordination chemistry (Ceniceros-Gómez et al., 2000).
Chemical Synthesis :
- Research has explored the synthesis of derivatives like 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea, indicating the importance of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives in chemical synthesis and medicinal chemistry (Sujatha et al., 2019).
properties
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAIZCBHWRUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)

![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)
![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)


![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)


![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)